3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate
Description
3-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate is a synthetic organic compound characterized by a cyclopropane ring esterified to a phenyl group substituted with a conjugated enone system (3-oxoprop-1-en-1-yl) and a 4-methoxyphenyl moiety. The compound’s structure combines the inherent strain of the cyclopropane ring with the electron-donating methoxy group and the α,β-unsaturated ketone (enone), which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
[3-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-23-17-10-8-15(9-11-17)19(21)12-5-14-3-2-4-18(13-14)24-20(22)16-6-7-16/h2-5,8-13,16H,6-7H2,1H3/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKEXJEEKHXPK-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate typically involves the following steps:
Starting Materials: : Begin with 4-methoxybenzaldehyde and 3-bromo-1-phenylprop-2-en-1-one.
Step 1 Aldol Condensation: : React the 4-methoxybenzaldehyde with 3-bromo-1-phenylprop-2-en-1-one under basic conditions to form the enone intermediate.
Step 2 Cyclopropanation: : Subject the enone intermediate to cyclopropanation using reagents such as diiodomethane and zinc-copper couple to introduce the cyclopropane ring.
Industrial Production Methods: : Industrial production may involve optimized versions of the above synthetic routes, using catalysts and automated systems to ensure high yield and purity. Large-scale production requires stringent control over reaction conditions to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: : Reduction of the cyclopropane ring can lead to the formation of more stable alkyl or alkenyl derivatives.
Substitution: : Substitution reactions at the phenyl ring can occur with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, and H₂O₂ under acidic conditions.
Reduction: : NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: : Halogenation reagents such as Br₂ or I₂ in the presence of catalysts like FeBr₃ or AlCl₃.
Major Products Formed: : The major products from these reactions include various substituted phenyl derivatives, ketones, and cyclopropane derivatives, depending on the specific conditions employed.
Scientific Research Applications
Chemistry: : The compound serves as an intermediate in the synthesis of complex organic molecules. Its cyclopropane ring can be used as a building block for creating strained ring systems, which are valuable in medicinal chemistry.
Biology: : In biological research, the compound's derivatives have shown potential as enzyme inhibitors, providing tools for studying enzyme function and regulation.
Medicine: : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory or anticancer properties, making them candidates for drug development.
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers with unique mechanical properties.
Mechanism of Action
The mechanism by which 3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and rigidity allow it to fit into enzyme active sites, potentially inhibiting their activity or altering their conformation.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by occupying the active site, preventing substrate binding or catalysis.
Receptor Binding: : It may bind to cellular receptors, modulating signal transduction pathways involved in inflammation, cell growth, and differentiation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to four structural analogs (Table 1), highlighting key differences in substituents, functional groups, and molecular properties.
Table 1: Structural and Functional Comparison
*Estimated formula assumes cyclopropanecarboxylate (C₄H₅O₂), phenyl group (C₆H₅), and 3-[(1E)-3-(4-methoxyphenyl)-3-oxopropenyl] substituent (C₁₀H₉O₂).
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, the fluorophenyl group in the furan-based analog () introduces electron-withdrawing effects (-I effect), which may alter reactivity in electrophilic additions .
- Cyclopropane vs. Furan Rings :
The cyclopropane ring in the target compound and ’s analog introduces strain, increasing reactivity compared to the aromatic furan ring in ’s compound. Strain energy in cyclopropanes (~27 kcal/mol) can enhance susceptibility to ring-opening reactions. - Ester vs. Amide Functional Groups :
The ester group in the target compound is more hydrolytically labile than the amide group in ’s analog, suggesting differences in metabolic stability or solubility.
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